Histamine Release Inhibition: Superior Potency Compared to IgE-Derived Control Peptide and Comparable to Cromoglycate
In a rat peritoneal mast cell histamine release assay, DSDGK (H-Asp-Ser-Asp-Gly-Lys-OH) exhibited clear inhibitory activity at a concentration of 10⁻⁵ M, with potency exceeding that of the control pentapeptide H-Asp-Ser-Asp-Pro-Arg-OH (an IgE Fc-region-derived pentapeptide) and comparable to or higher than that of the clinically used mast cell stabilizer disodium cromoglycate (DSCG) [1]. The data were presented as percent histamine release inhibition curves across multiple concentrations.
| Evidence Dimension | Histamine release inhibition potency |
|---|---|
| Target Compound Data | Clear inhibitory activity at 10⁻⁵ M; potency > H-Asp-Ser-Asp-Pro-Arg-OH; potency ≥ cromoglycate |
| Comparator Or Baseline | H-Asp-Ser-Asp-Pro-Arg-OH (IgE Fc pentapeptide): weaker inhibition; Disodium cromoglycate (DSCG): comparable or lower potency |
| Quantified Difference | Potency ranking: DSDGK ≥ cromoglycate > H-Asp-Ser-Asp-Pro-Arg-OH at 10⁻⁵ M |
| Conditions | Rat peritoneal mast cells, passive sensitization with rat antiserum, ovalbumin antigen challenge, histamine measured by fluorimetry |
Why This Matters
This demonstrates that DSDGK offers superior mast cell stabilization compared to a structurally distinct control peptide and at least equivalence to a clinically established drug, making it a compelling candidate for antiallergic lead optimization.
- [1] US Patent 5,118,669. Peptides and intermediates therefor useful as antiallergic agents, vasodilators and immunoregulators. See FIG. 5-7 and accompanying description at column lines 415-419. Hitachi Chemical Co., Ltd., issued June 2, 1992. View Source
